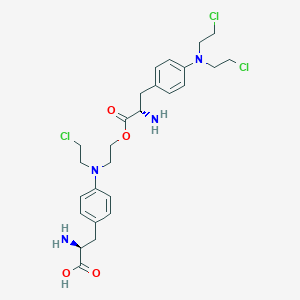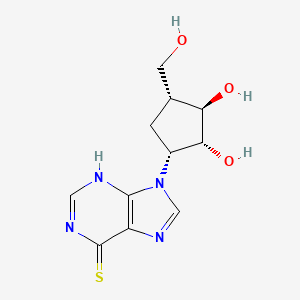
Naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt is a chemical compound with the molecular formula C18H22Na2O6S2. It is a disodium salt derivative of naphthalenedisulfonic acid, where the sulfonic acid groups are substituted with bis(2-methylpropyl) groups. This compound is known for its water solubility and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt typically involves the sulfonation of naphthalene followed by the introduction of bis(2-methylpropyl) groups. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the correct substitution and formation of the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors where naphthalene is treated with sulfuric acid or oleum. The bis(2-methylpropyl) groups are then introduced through alkylation reactions, and the final product is neutralized with sodium hydroxide to form the disodium salt.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonic acid derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfonic acids, and various substituted naphthalene compounds.
Aplicaciones Científicas De Investigación
Naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an absorption enhancer, facilitating the uptake of other molecules. It may also interact with cellular membranes and proteins, altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthalenedisulfonic acid disodium salt: Similar in structure but lacks the bis(2-methylpropyl) groups.
Bis(2-methylpropyl)-naphthalenesulfonic acid sodium salt: A closely related compound with similar properties.
Uniqueness
Naphthalenedisulfonic acid, bis(2-methylpropyl)-, disodium salt is unique due to the presence of bis(2-methylpropyl) groups, which enhance its solubility and reactivity. This makes it particularly useful in applications where these properties are desired.
Propiedades
Número CAS |
73003-39-1 |
|---|---|
Fórmula molecular |
C18H22Na2O6S2 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
disodium;3,4-bis(2-methylpropyl)naphthalene-1,2-disulfonate |
InChI |
InChI=1S/C18H24O6S2.2Na/c1-11(2)9-15-13-7-5-6-8-14(13)17(25(19,20)21)18(26(22,23)24)16(15)10-12(3)4;;/h5-8,11-12H,9-10H2,1-4H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
Clave InChI |
OTLGUPJQDXFEBT-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])CC(C)C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12758685.png)

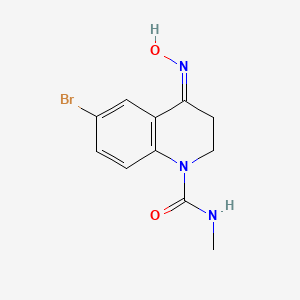
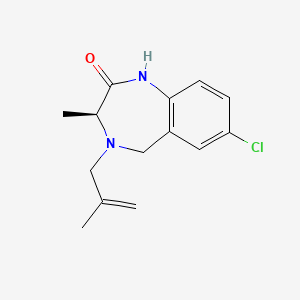
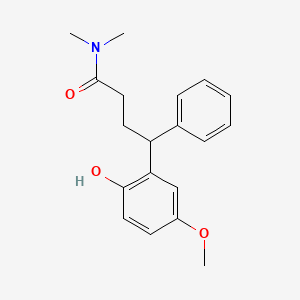
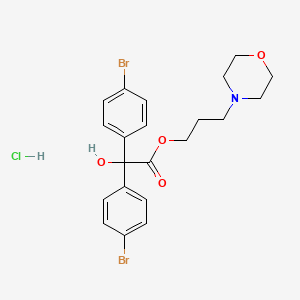
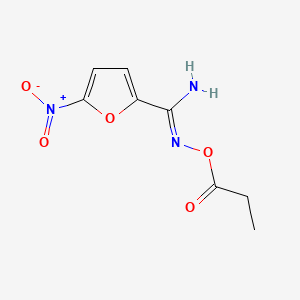
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
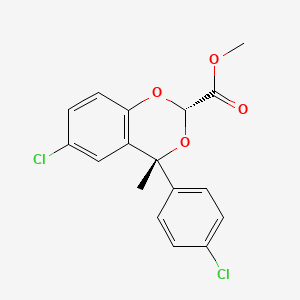
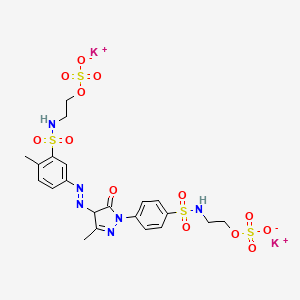
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)
